5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-fluorophenyl group, a 4-methylpiperazine moiety, and a hydroxyl group. This structural framework is characteristic of bioactive molecules explored for therapeutic applications, including anticancer and antimicrobial activities. The thiazolo-triazole scaffold is known for its planar aromatic system, which facilitates interactions with biological targets, while the 4-methylpiperazine substituent may enhance solubility and receptor-binding affinity . The 2-fluorophenyl group introduces steric and electronic effects that can modulate pharmacokinetic properties .
Properties
IUPAC Name |
5-[(2-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5OS/c1-11-19-17-23(20-11)16(24)15(25-17)14(12-5-3-4-6-13(12)18)22-9-7-21(2)8-10-22/h3-6,14,24H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDTXCMMKSSLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure of the compound and its similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of functional groups such as the piperazine ring and the fluorophenyl group could potentially influence the compound’s pharmacokinetic properties, including its solubility, absorption, distribution, metabolism, and excretion.
Result of Action
Similar compounds have been found to exhibit inhibitory activity against various targets, suggesting that this compound could potentially have a similar effect.
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol in laboratory settings.
Dosage Effects in Animal Models
No studies have been conducted to determine the dosage effects of this compound in animal models.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied.
Biological Activity
5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly in the context of anticancer research.
The molecular formula of the compound is C_{14}H_{16}F_{N}_{5}O with a molecular weight of approximately 361 g/mol. The structure includes a thiazolo-triazole core, which is known for its diverse biological activities.
Synthesis
The compound can be synthesized through various methods involving the cyclocondensation reaction of thiazole and triazole derivatives. The synthetic pathways often involve the use of piperazine derivatives to enhance biological activity.
Anticancer Properties
Research has shown that compounds with a thiazolo[3,2-b][1,2,4]triazol-6-one scaffold exhibit notable anticancer properties. A study highlighted that derivatives of this scaffold demonstrated potent activity against various cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .
Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazol Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | Renal | 0.24 | Induces apoptosis |
| 5b | Breast | 0.50 | Cell cycle arrest |
| 5c | Colon | 0.75 | Inhibits proliferation |
| 5d | Melanoma | 0.30 | DNA damage induction |
These results indicate that the thiazolo-triazole structure may facilitate interactions with key molecular targets involved in cancer progression.
The biological activity is primarily attributed to the compound's ability to interact with various cellular pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It may halt cell cycle progression at specific checkpoints, preventing further cell division.
- Inhibition of Proliferation : The compound can inhibit the proliferation of cancer cells by disrupting metabolic processes essential for growth.
Case Studies
A notable study evaluated the effects of this compound on human cancer cell lines. The findings indicated that it selectively inhibited the growth of several cancer types while sparing normal cells .
Case Study Summary:
- Objective : To assess the cytotoxic effects of the compound on various human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in viability was observed in treated groups compared to controls.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics. However, further studies are necessary to evaluate long-term toxicity and side effects associated with this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-b][1,2,4]triazol-6-one Derivatives
For example:
- 5-(4-Benzyloxybenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibited selective inhibition of HCT116 colon cancer cells (IC₅₀ = 8.2 µM) with minimal toxicity to normal L-02 cells .
- 5-(4-Fluorobenzylidene)-2-(3,4,5-trihydroxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one showed potent activity against BEL-7402 liver cancer cells but higher toxicity to normal cells, suggesting substituent-dependent selectivity .
Key Comparison :
| Compound | Substituents | Cancer Cell Inhibition (IC₅₀) | Selectivity (Cancer vs. Normal) |
|---|---|---|---|
| Target Compound | 2-Fluorophenyl, 4-methylpiperazine | Not reported | Not reported |
| 5-(4-Benzyloxybenzylidene) derivative | 4-Benzyloxy, 3,4,5-trimethoxyphenyl | 8.2 µM (HCT116) | High |
| 5-(4-Fluorobenzylidene) derivative | 4-Fluorophenyl, 3,4,5-trihydroxy | 5.1 µM (BEL-7402) | Low |
Isostructural Thiazole Derivatives with Halogen Substituents
Isostructural analogs such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo derivative (5) were synthesized in high yields (>85%) and crystallized in triclinic systems .
Key Comparison :
Triazolo-Thiadiazole and Oxadiazole Derivatives
Key Comparison :
The thiazolo-triazole core in the target compound may offer distinct electronic properties compared to triazolo-thiadiazoles, affecting target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
